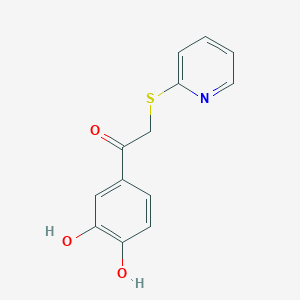

![molecular formula C21H19ClN4 B2681602 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900280-78-6](/img/structure/B2681602.png)

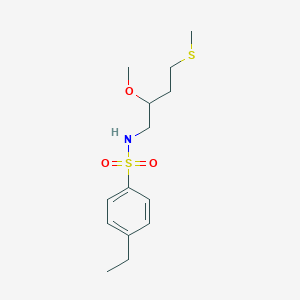

3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidine scaffold is one of the privileged heterocycles in drug discovery . It has displayed a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various methods. One approach involves the formation of pyrazol-3-one substrates . Another method uses the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis

The molecular structure of “3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is based on the pyrazolo[1,5-a]pyrimidine scaffold . This scaffold is a privileged structure in drug discovery .Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. PHTPP, featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, was designed as a novel CDK2 inhibitor . It selectively targets tumor cells, inhibiting their growth. Notably:

ERβ Antagonism

PHTPP is a selective estrogen receptor β (ERβ) full antagonist . It exhibits 36-fold selectivity for ERβ over ERα. ERβ plays a distinct role in tumor cell growth compared to ERα. While ERα enhances growth, ERβ suppresses it. PHTPP helps distinguish these activities and may have implications for hormone-related cancers.

Antitrypanosomal Activity

Pyrazolo[1,5-a]pyrimidines, including PHTPP, are purine analogs. These compounds have attracted attention due to their antitrypanosomal activity . Trypanosomiasis, caused by protozoan parasites, is a neglected tropical disease. PHTPP’s potential in this area warrants further investigation.

Thioglycoside Derivatives

In addition to the pyrazolo[3,4-d]pyrimidine scaffold, thioglycoside derivatives (14 and 15) were synthesized. These compounds also exhibit cytotoxicity and warrant exploration.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2 (cyclin-dependent kinase 2), a protein kinase that plays a crucial role in cell proliferation .

Mode of Action

Related compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This suggests that 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine might interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of cdk2 by similar compounds can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This could potentially lead to the arrest of cell growth and induction of apoptosis .

Pharmacokinetics

In silico admet studies of related compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown to significantly inhibit the growth of various cell lines . This suggests that 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine might have similar cytotoxic activities.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4/c1-15-13-20(23-12-11-16-5-3-2-4-6-16)26-21(25-15)19(14-24-26)17-7-9-18(22)10-8-17/h2-10,13-14,23H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYXGWXBMARCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

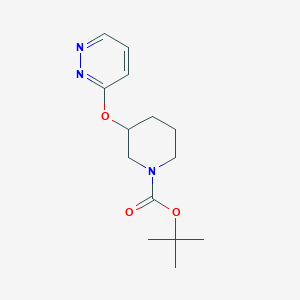

![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2681521.png)

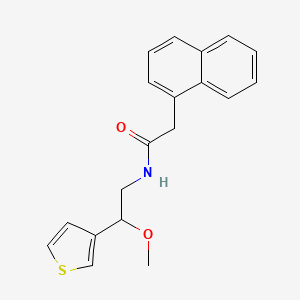

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2681525.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2681527.png)

![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B2681528.png)

![3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B2681533.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2681536.png)

![2-Amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2681541.png)